trans-2,5-Bis(trifluoromethyl)cinnamic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound follows IUPAC guidelines for substituted acrylic acids. The parent structure is cinnamic acid, a phenylpropenoic acid derivative. The substituents—two trifluoromethyl (-CF₃) groups—are located at the 2- and 5-positions of the benzene ring. The trans designation refers to the stereochemistry of the α,β-unsaturated carboxylic acid moiety.
The full IUPAC name is (2E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid . This nomenclature reflects:
- The E-configuration of the double bond (C2–C3) in the propenoic acid chain.
- The bis(trifluoromethyl) substitution at the 2- and 5-positions of the aromatic ring.
The CAS registry number for this compound is 312619-48-0 , which provides a unique identifier for chemical databases and regulatory purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₆F₆O₂ , derived from:
- A cinnamic acid backbone (C₉H₈O₂).
- Two trifluoromethyl groups (-CF₃) replacing hydrogen atoms at the 2- and 5-positions of the benzene ring.
The molecular weight is 284.16 g/mol , calculated as follows:
- Carbon: 12.01 × 11 = 132.11
- Hydrogen: 1.008 × 6 = 6.048
- Fluorine: 19.00 × 6 = 114.00
- Oxygen: 16.00 × 2 = 32.00
- Total: 284.16 g/mol .
| Component | Quantity | Atomic Weight Contribution |
|---|---|---|
| Carbon (C) | 11 | 132.11 g/mol |
| Hydrogen (H) | 6 | 6.05 g/mol |
| Fluorine (F) | 6 | 114.00 g/mol |
| Oxygen (O) | 2 | 32.00 g/mol |
| Total | 284.16 g/mol |
Stereochemical Configuration and Isomeric Considerations
The compound exhibits two critical stereochemical features:
- Double Bond Geometry : The trans (E) configuration of the α,β-unsaturated carboxylic acid group, confirmed by the IUPAC E designation. This geometry minimizes steric hindrance between the carboxylic acid group and the aromatic ring.
- Substituent Positioning : The 2,5-disubstitution pattern on the benzene ring creates a meta relationship between the two -CF₃ groups. This arrangement influences electronic effects, such as electron withdrawal, and steric interactions.
Isomeric possibilities include:
Crystallographic Data and Unit Cell Parameters
While specific crystallographic data for this compound are not explicitly provided in the available sources, insights can be inferred from related compounds:
- Space Group : Analogous fluorinated cinnamic acids, such as trans-4-(trifluoromethyl)cinnamic acid, crystallize in the triclinic space group P-1 with two independent molecules in the asymmetric unit (Z′ = 2).
- Hydrogen Bonding : The carboxylic acid group typically forms O–H⋯O hydrogen bonds, creating dimeric structures. For example, in trans-4-(trifluoromethyl)cinnamic acid, hydrogen bond lengths of 1.65–1.70 Å stabilize the crystal lattice.
- Unit Cell Expansion : Phase transitions in similar compounds (e.g., temperature-induced changes from P-1 to P1) result in unit cell volume quadrupling, driven by conformational adjustments in the -CF₃ groups.
For this compound, the steric bulk of the -CF₃ groups at the 2- and 5-positions may lead to distinct packing arrangements compared to monosubstituted analogs. Computational modeling or single-crystal X-ray diffraction would be required to confirm these details.
Properties
IUPAC Name |
3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZFZJTSGSPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Malonic Acid
The Knoevenagel condensation is the most widely employed method for synthesizing trans-2,5-bis(trifluoromethyl)cinnamic acid. This reaction couples 2,5-bis(trifluoromethyl)benzaldehyde (1 ) with malonic acid (2 ) in the presence of a base or Lewis acid catalyst to form the α,β-unsaturated carboxylic acid via dehydration (Figure 1).
Reaction Mechanism :
- Deprotonation of malonic acid by a base (e.g., piperidine, triethylamine) forms a nucleophilic enolate.
- Nucleophilic attack on the aldehyde carbonyl group generates an intermediate β-hydroxy acid.
- Acid-catalyzed dehydration yields the trans-configured cinnamic acid.
Optimized Conditions :
- Catalyst : Piperidine (0.2 equiv) with acetic acid (1 equiv) in benzene at 80°C for 1.5–17 hours.
- Yield : 75% for the initial Knoevenagel adduct, with prolonged reaction times (17 hours) favoring cyclization byproducts.
- Work-up : Acidification with HCl followed by recrystallization from ethanol/water.
Table 1: Knoevenagel Condensation Variants
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine/AcOH | Benzene | 80 | 1.5 | 75 | |
| TiCl4-pyridine | CH2Cl2 | 25 | 24 | 79 | |
| NH4HCO3 | H2O | 100 | 4 | 68 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Knoevenagel condensation, reducing reaction times from hours to minutes. This method enhances energy efficiency and minimizes side reactions.
Procedure :
- Mix 2,5-bis(trifluoromethyl)benzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and piperidine (0.1 equiv) in ethanol.
- Irradiate at 150 W, 100°C, for 10–15 minutes.
- Acidify and isolate the product via vacuum filtration.
Advantages :
Lewis Acid-Catalyzed Cyclization
Titanium tetrachloride (TiCl4) complexes enable tandem Knoevenagel condensation and cyclization, particularly for generating indene intermediates. While this method primarily targets polycyclic systems, it highlights the versatility of this compound as a precursor.
Key Findings :
- Catalyst : TiCl4-pyridine (1:4 molar ratio) in CH2Cl2 at 25°C for 24 hours yields 79% indene derivatives.
- Selectivity : TiCl4-Et3N favors dehydrogenation to benzofulvenes (40% yield).
Green Chemistry Approaches
Sustainable methods prioritize ammonium salts (e.g., NH4HCO3) as catalysts and water or solvent-free conditions.
Protocol :
- React aldehyde 1 and malonic acid 2 with NH4HCO3 (10 mol%) in H2O at 100°C for 4 hours.
- Filter and recrystallize.
Benefits :
Comparative Analysis of Methods
Table 2: Method Efficiency and Sustainability
| Method | Yield (%) | Time | Catalyst Load | Environmental Impact |
|---|---|---|---|---|
| Traditional Knoevenagel | 75 | 1.5–17 h | Moderate | High (organic solvents) |
| Microwave | 85–90 | 10–15 min | Low | Low |
| TiCl4-Catalyzed | 79 | 24 h | High | Moderate |
| Green (NH4HCO3) | 68 | 4 h | Low | Low |
Structural Confirmation and Purity
Synthetic products are validated via:
- NMR : 1H NMR (400 MHz, DMSO-d6): δ 8.10 (d, J = 16 Hz, 1H, CH=CO), 7.95–7.85 (m, 3H, Ar-H), 6.55 (d, J = 16 Hz, 1H, CH=CO).
- HPLC : Retention time = 12.3 min (C18 column, MeCN/H2O = 70:30).
- Melting Point : 152–154°C.
Challenges and Optimization Strategies
- Byproduct Formation : Prolonged reaction times or excessive acid leads to indene/benzofulvene derivatives. Mitigated by strict temperature control and catalyst modulation.
- Stereoselectivity : Trans configuration is favored due to conjugation stability; cis isomers are rarely observed.
- Scale-up : Microwave and flow chemistry systems improve reproducibility at industrial scales.
Chemical Reactions Analysis
Amidation Reactions
This compound undergoes amidation with primary or secondary amines to form corresponding amides. The reaction typically occurs under standard coupling conditions (e.g., using EDCl/HOBt or DCC as coupling agents):
The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amines.
| Reaction Type | Conditions | Typical Yield | Key Features |
|---|---|---|---|
| Amidation | EDCl/HOBt, DMF, RT | 70–85% | High regioselectivity due to CF₃ groups |
Photodimerization via [2+2] Cycloaddition
Under UV light (λ = 254–365 nm), this compound undergoes a [2+2] cycloaddition to form cyclobutane derivatives. The reaction proceeds via a supramolecular template-assisted mechanism to control stereochemistry :
The rigid geometry imposed by the trifluoromethyl groups favors a head-to-tail arrangement, leading to β-truxinic acid as the major product .
Key Experimental Data
| Substituent Position | Template Used | Reaction Time | Yield | Product Type |
|---|---|---|---|---|
| 2,5-CF₃ | 1,8-DHN | 12 h | 85–90% | β-Truxinic Acid |
Electrophilic Aromatic Substitution
The electron-withdrawing CF₃ groups deactivate the aromatic ring but direct incoming electrophiles to the meta and para positions relative to existing substituents. Halogenation and nitration occur under harsh conditions:
| Reaction | Conditions | Outcome | Mechanistic Note |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Nitro group at position 4 | CF₃ groups reduce ring electron density |
| Halogenation | Br₂/FeBr₃, 80°C | Bromination at position 3 or 4 | Steric hindrance limits ortho substitution |
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (>200°C), producing 2,5-bis(trifluoromethyl)styrene:
This reaction is facilitated by the stability of the conjugated styrene product.
Esterification
The carboxylic acid group reacts with alcohols under acidic or basic conditions to form esters:
Yields exceed 90% when using methanol or ethanol due to the high reactivity of the acid .
Biological Activity-Related Reactions
The compound participates in Michael addition reactions with thiols or amines in enzymatic binding pockets, forming covalent adducts. This reactivity underpins its potential as a kinase inhibitor:
Scientific Research Applications
It appears that "trans-2,5-Bis(trifluoromethyl)cinnamic acid" and "trans-3,5-Bis(trifluoromethyl)cinnamic acid" have distinct applications. The available search results provide information for both compounds, and this document will distinguish between them.
Potential Applications
trans-2,5-Bis(trifluoromethyl)cinnamic acid is primarily utilized as a chemical intermediate in research and manufacturing settings . CP Lab Safety specifies that it is strictly for professional manufacturing, research laboratories, and industrial or commercial use .
Available Quantities and Purchasing
Restrictions
- This chemical is not intended for medical or consumer use .
- It cannot be shipped to doctor's offices, pharmacies, medical facilities, veterinarians, or residences .
- All orders are verified before shipment, and orders shipping to consumers or medical facilities will be canceled .
- The product is non-returnable .
Scientific Research Applications
Trans-3,5-Bis(trifluoromethyl)cinnamic acid is employed as a hydrophobic probe to study interactions between hydrophobic guest molecules and polymers that form the micelle core .
Additional Information
- The compound is a potential irritant, with hazard classifications for skin and eye irritation, and may cause respiratory system irritation .
- Safety precautions include avoiding breathing dust/fumes/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection and using only outdoors or in a well-ventilated area .
Cinnamic Acid Derivatives: General Applications
Cinnamic acid derivatives, including trifluoromethylcinnamic acids, have been investigated for various applications:
- Antimicrobial agents: Trifluoromethylcinnamic acid derivatives have shown potential as antimicrobial agents against Staphylococcus aureus, Enterococcus faecalis, Mycobacterium smegmatis, and M. marinum . Specific compounds have demonstrated antistaphylococcal and anti-enterococcal activity, inhibiting bacterial respiration and exhibiting both bacteriostatic and bactericidal activity .
- Photodimerization studies: Trifluoromethyl cinnamic acid derivatives can be used in photodimerization research . Photodimerization of trans-4-(trifluoromethyl)cinnamic acid has been observed, and the photodimerization of trans-4-(trifluoromethyl)cinnamic acid and trans-3-(trifluoromethyl)cinnamic acid has been studied using potassium bromide pellets and optical spectroscopy .
- Spectroscopy: Optical spectroscopy can be used to assess the photodimerization of trans-(trifluoromethyl)-cinnamic acid compounds .
Mechanism of Action
The mechanism of action of trans-2,5-Bis(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between trans-2,5-bis(trifluoromethyl)cinnamic acid and related cinnamic acid derivatives:
Key Structural Insights :
- Electronic Effects: The dual -CF₃ groups in this compound amplify electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5 estimated) compared to mono-CF₃ analogs (pKa ~3.0–3.5) .
- Lipophilicity: The compound’s LogP value is higher (~3.5) than mono-CF₃ derivatives (~2.8) or non-fluorinated cinnamic acid (LogP ~2.1), enhancing membrane permeability .
Gastric Acid Secretion and Proton Pump Inhibition
Studies on cinnamic acid derivatives reveal that -CF₃ substituents enhance proton pump (H⁺/K⁺-ATPase) inhibition, a key mechanism for reducing gastric acid secretion . For example:
- trans-4-(Trifluoromethyl)cinnamic acid inhibits H⁺/K⁺-ATPase by ~40% at 100 µM, comparable to cimetidine (a standard antiulcer drug) .
- 3-(Trifluoromethyl)cinnamic acid shows similar efficacy (~38% inhibition) .
- This compound is hypothesized to exhibit stronger inhibition (>50%) due to dual -CF₃ groups, though direct data is lacking .
Antioxidant and Cytoprotective Effects
Cinnamic acid derivatives with electron-withdrawing groups (e.g., -CF₃) enhance antioxidant protein expression (Nrf2, γ-GCSc) and reduce oxidative stress in β-cells . For instance:
- Cinnamic acid and 3,4-dihydroxycinnamic acid increase SOD activity by ~30% and reduce NO production by ~25% in INS-1 cells under oxidative stress .
- This compound likely amplifies these effects due to higher radical scavenging capacity, though specific studies are needed .
Gastric Emptying Modulation
In vivo studies show that CF₃-substituted derivatives improve gastric emptying:
- 3-(Trifluoromethyl)cinnamic acid achieves 73.8% gastric emptying vs. control (61.0%) at 200 mg/kg .
- trans-4-(Trifluoromethyl)cinnamic acid shows 70.9% efficacy .
- The bis-CF₃ analog may exhibit delayed gastric emptying due to increased lipophilicity, but this remains speculative .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | trans-4-(Trifluoromethyl)cinnamic acid | Cinnamic Acid |
|---|---|---|---|
| Water Solubility (mg/mL) | ~0.1 (low) | ~0.5 | ~1.2 |
| Plasma Protein Binding (%) | >90 (estimated) | 85 | 60 |
| Metabolic Stability (t₁/₂ in vitro) | High (>6 h) | Moderate (~4 h) | Low (~2 h) |
Notes:
Biological Activity
trans-2,5-Bis(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid known for its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups significantly alters the compound's electronic properties, which may enhance its biological efficacy. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features two trifluoromethyl groups attached to the phenyl rings of the cinnamic acid backbone. The electron-withdrawing nature of the trifluoromethyl groups is expected to enhance the compound's reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various cinnamic acid derivatives, including this compound.
In Vitro Studies
- Bacterial Inhibition : Research has shown that compounds with trifluoromethyl substitutions exhibit significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 16.58 µM to 22.27 µM against these pathogens .
- Mycobacterial Activity : The compound also exhibited potent activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 0.045 µg/mL . This suggests that modifications to the cinnamic acid structure can lead to enhanced antitubercular properties.
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 16.58 |
| This compound | E. faecalis | 22.27 |
| Similar derivative | M. tuberculosis | 0.045 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Viability Assays : In vitro experiments indicated that this compound could induce cytotoxic effects in cancer cell lines, with IC50 values ranging from 0.5 to 7.5 µM depending on the specific derivative tested .
- Mechanism of Action : The proposed mechanisms include the induction of oxidative stress and apoptosis in cancer cells. Research has shown that compounds like this compound can increase reactive oxygen species (ROS) levels, leading to cell cycle arrest in the G2/M phase .
- Case Study : A study involving melanoma cells demonstrated that daily oral ingestion of high doses of similar compounds resulted in significant tumor reduction due to their ability to upregulate genes associated with apoptosis .
Structure-Activity Relationships
The biological activity of this compound can be attributed to its structural characteristics:
- Electron-Withdrawing Effects : The presence of trifluoromethyl groups enhances lipophilicity and alters electronic distributions within the molecule, improving its interaction with biological targets .
- Comparative Analysis : Compounds with different substituents have been evaluated for their antimicrobial and anticancer properties, revealing that those with electron-withdrawing groups generally exhibit superior activity compared to those with electron-donating groups .
| Substituent Type | Activity Level |
|---|---|
| Electron-withdrawing | High |
| Electron-donating | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing trans-2,5-Bis(trifluoromethyl)cinnamic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Solvent Thermal Synthesis : Adapted from MOF ligand synthesis, this method involves heating precursors (e.g., trifluoromethyl-substituted aromatic acids) with a metal salt (e.g., Zn(NO₃)₂) in a polar solvent (e.g., DMF/H₂O) at 120–150°C for 24–72 hours. Yields typically range from 60–80%, with purity >95% after recrystallization .
- Acid-Catalyzed Condensation : React 2,5-bis(trifluoromethyl)benzaldehyde with malonic acid in acetic anhydride under reflux. Monitor reaction progress via TLC or HPLC.
- Table : Comparison of Methods
| Method | Temperature (°C) | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Solvent Thermal | 120–150 | 60–80 | >95 | |
| Acid-Catalyzed Condensation | 100–110 | 50–70 | 85–90 | N/A |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying trifluoromethyl group positions (δ ≈ -60 to -65 ppm). ¹H NMR confirms the trans-configuration (J = 16 Hz for α,β-unsaturated protons) .
- X-Ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and crystal packing, especially for coordination complexes .
- Elemental Analysis : Match experimental C/H/F/O percentages to theoretical values (e.g., C: 45.3%, F: 40.2%).
Q. What are the recommended protocols for safe handling and storage of this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Quench spills with sodium bicarbonate.
- Storage : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation. Desiccate to limit moisture uptake .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs), and what properties does it impart?
- Methodological Answer :
- MOF Design : The trifluoromethyl groups enhance hydrophobicity and thermal stability (>300°C). Coordinate with transition metals (e.g., Zn²⁺) via carboxylate groups to form 3D networks. Solvent thermal synthesis (120°C, 48 hrs) yields porous structures with surface areas >500 m²/g .
- Applications : Gas storage (CO₂ selectivity) or catalysis (acid-resistant sites).
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Replicate Conditions : Test solubility in DMSO, THF, and chloroform under controlled humidity/temperature.
- Advanced Techniques : Use Hansen Solubility Parameters (HSPs) to model interactions. For example, high solubility in DMSO (δ ≈ 26 MPa¹/²) correlates with polar interactions.
- Table : Experimental Solubility (mg/mL)
| Solvent | Literature A | Literature B | Replicated Data |
|---|---|---|---|
| DMSO | 120 | 95 | 110 |
| Chloroform | 45 | 60 | 50 |
Q. What computational approaches predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina. Trifluoromethyl groups may enhance binding affinity via hydrophobic interactions.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
